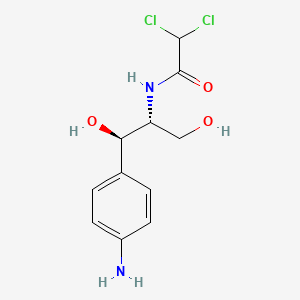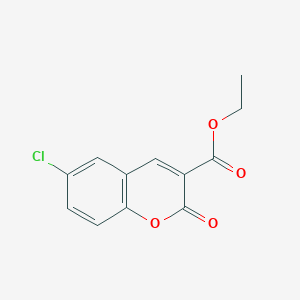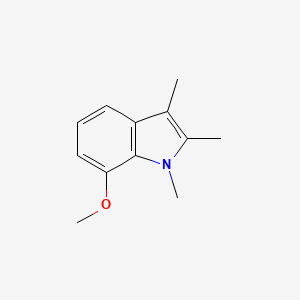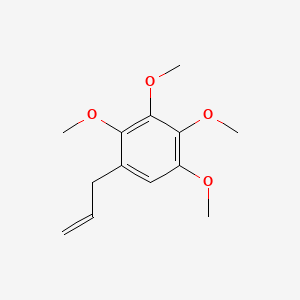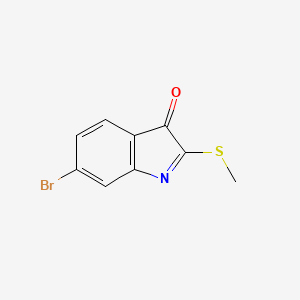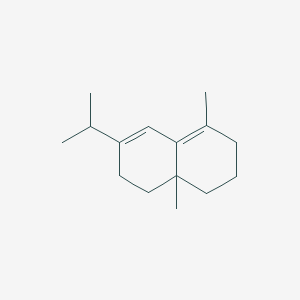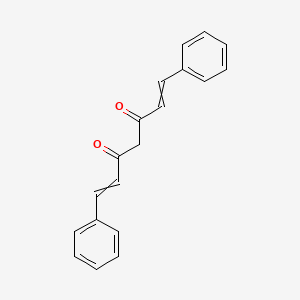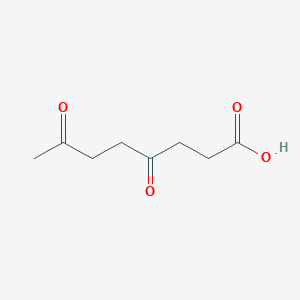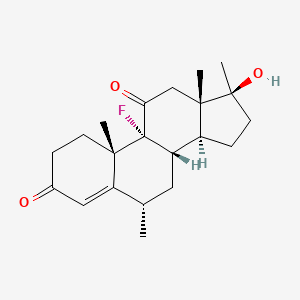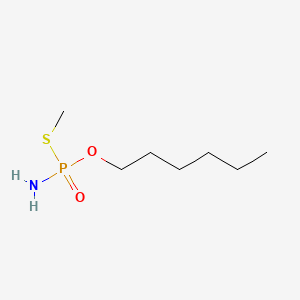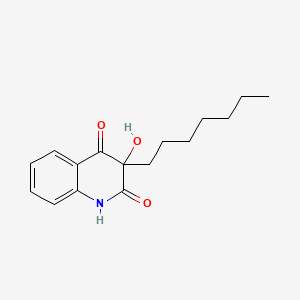
2,4(1H,3H)-Quinolinedione, 3-heptyl-3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Quinolinedione, 3-heptyl-3-hydroxy- is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 1-Methyl-3-methylene-2,4(1H,3H)-quinolinedione has been prepared from 4-hydroxy-1,3-dimethyl-2(1H)-quinolinone, demonstrating its utility in forming dimer compounds and its reactivity in Diels-Alder cycloaddition reactions (Chauncey & Grundon, 1990).
- The compound has been synthesized through the oxidation of 4-hydroxy-2(1H)-quinolones, leading to the formation of chloro- and bromo-quinolinediones, which further react to yield azido and fluoro derivatives (Laschober & Stadlbauer, 1990).
Biochemical and Biological Applications
- 3-Hydroxy-2,4(1H,3H)-quinolinediones undergo a ring contraction in aqueous alkali, forming 2-hydroxyindoxyls and dioxindoles. This reaction is influenced by the N-substituent and offers insight into novel chemical pathways and potential biological applications (Kafka, Klasek, & Košmrlj, 2001).
- The structure of 2-heptyl-3-hydroxy-4(1H)-quinolone, a quorum-sensing signal molecule in Pseudomonas aeruginosa, is significant in understanding bacterial cooperative behavior and developing strategies for controlling bacterial virulence (Pustelny et al., 2009).
Electrochemical Detection and Analysis
- Electrochemical strategies using boron-doped diamond electrodes have been developed for the sensitive detection of 2-heptyl-3-hydroxy-4-quinolone in bacterial cultures, demonstrating the compound's significance in bacterial signaling and its potential in diagnostic applications (Zhou et al., 2011).
Chemical Modifications and Derivatives
- The C-3 position in analogues of microbial behavioral modulators like PQS and its precursor HHQ has been chemically derivatized to understand the structural and molecular properties influencing biological activity, providing insights into interspecies microbial interactions and potential therapeutic applications (Reen et al., 2012).
Propiedades
Número CAS |
69808-30-6 |
|---|---|
Nombre del producto |
2,4(1H,3H)-Quinolinedione, 3-heptyl-3-hydroxy- |
Fórmula molecular |
C16H21NO3 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
3-heptyl-3-hydroxy-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C16H21NO3/c1-2-3-4-5-8-11-16(20)14(18)12-9-6-7-10-13(12)17-15(16)19/h6-7,9-10,20H,2-5,8,11H2,1H3,(H,17,19) |
Clave InChI |
FVEWTXHYDMOBCF-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1(C(=O)C2=CC=CC=C2NC1=O)O |
SMILES canónico |
CCCCCCCC1(C(=O)C2=CC=CC=C2NC1=O)O |
Sinónimos |
3-heptyl-3-hydroxy-2,4(1H,3H)-quinolinedione MY 12-62a MY-12-62a MY12-62a |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



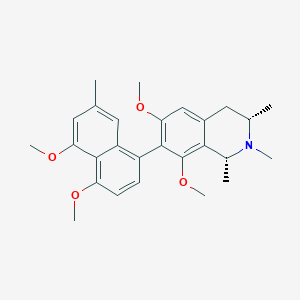
![(2R)-5-hydroxy-3-oxo-2-[[(Z)-3-oxoprop-1-enyl]amino]pentanoic acid](/img/structure/B1208657.png)
